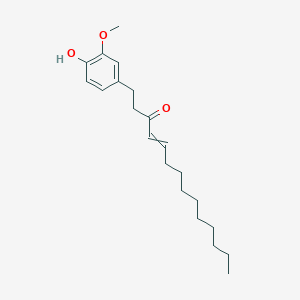

1-(4-Hydroxy-3-methoxyphenyl)tetradec-4-en-3-one

概要

説明

準備方法

合成経路と反応条件

10-ショウガオールは、6-ジンゲロールの脱水反応によって合成できます。このプロセスは通常、酸触媒の存在下で6-ジンゲロールを加熱することを伴います。反応条件には次のものがあります。

温度: 約100〜120°C

触媒: 塩酸や硫酸などの酸性触媒

溶媒: エタノールやメタノールなどの有機溶媒

工業的生産方法

工業的には、10-ショウガオールは、ショウガを高温で乾燥させることによって製造されます。乾燥プロセスにより6-ジンゲロールの脱水反応が起こり、10-ショウガオールが生成されます。次に、乾燥させたショウガをエタノールやメタノールなどの溶媒で抽出し、10-ショウガオールを単離します。

化学反応の分析

反応の種類

10-ショウガオールは、次のようなさまざまな化学反応を起こします。

酸化: -ショウガオールは、対応するキノン類に酸化される可能性があります。

還元: -ショウガオールの還元により、-ジンゲロールが生成されます。

置換: 特にカルボニル基で求核置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 過マンガン酸カリウムや過酸化水素などの試薬を酸性条件下で使用します。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を使用します。

置換: 塩基の存在下でアミンやチオールなどの求核剤を使用します。

主な生成物

酸化: キノン類

還元: -ジンゲロール

置換: 使用する求核剤に応じて、さまざまな置換誘導体が生成されます。

科学研究への応用

10-ショウガオールは、幅広い科学研究への応用があります。

化学: フェノール系化合物の反応を研究するためのモデル化合物として使用されます。

生物学: 細胞プロセスやシグナル伝達経路への影響について調査されています。

医学: 抗炎症作用、抗酸化作用、抗癌作用など、潜在的な治療効果が研究されています。

産業: 健康上の利点があるため、栄養機能食品や機能性食品の開発に使用されています。

科学的研究の応用

Pharmacological Applications

Antimicrobial Activity

Research indicates that 1-(4-Hydroxy-3-methoxyphenyl)tetradec-4-en-3-one exhibits significant antimicrobial properties. In a study analyzing the efficacy of various compounds against Eimeria papillata, it was found that this compound contributed to a reduction in oocyst output in infected mice, suggesting its potential use as an antiparasitic agent .

Cholesterol Modulation

Another promising application is in cholesterol management. A study developed a herbal formulation incorporating this compound, which showed effectiveness in modulating cholesterol levels by targeting the PCSK9 protein, a key player in cholesterol metabolism. The compound's interaction with this target could lead to new therapeutic strategies for hypercholesterolemia .

Anticoccidial Properties

The compound has also been associated with anticoccidial effects. In the context of poultry health, it was noted that formulations containing this compound could reduce the severity of coccidiosis, a common parasitic infection in chickens .

Agricultural Applications

Pest Management

In agricultural research, this compound has been highlighted for its role in pest management. A comparative study on the effects of plant extracts revealed that formulations containing this compound significantly reduced the activity of the cowpea weevil (Callosobruchus chinensis), indicating its potential as a natural pesticide .

Nanotechnology Applications

Synthesis of Nanoparticles

The compound has been utilized in the biosynthesis of silver nanoparticles (AgNPs), which have various applications in medicine and environmental science. The presence of this compound facilitated the reduction of silver ions to form nanoparticles, showcasing its utility in nanotechnology . These nanoparticles demonstrated antimicrobial properties and could be further explored for drug delivery systems.

Table 1: Summary of Applications

作用機序

10-ショウガオールの作用機序には、複数の分子標的と経路が含まれています。

抗炎症作用: シクロオキシゲナーゼやリポキシゲナーゼなどの炎症性サイトカインや酵素の産生を阻害します。

抗酸化作用: フリーラジカルを捕捉し、抗酸化酵素の活性を高めます。

抗癌作用: カスパーゼの活性化と、NF-κBやMAPKなどのシグナル伝達経路の調節を通じて、癌細胞のアポトーシスを誘導します。

類似化合物の比較

類似化合物

- 6-ジンゲロール : ショウガに含まれる別の生物活性化合物で、健康上の利点は似ていますが、辛味は弱いです。

- 8-ジンゲロール : 構造と特性は似ていますが、炭素鎖の長さが異なります。

- 6-ショウガオール : 10-ショウガオールに似ていますが、炭素鎖が短くなっています。

独自性

10-ショウガオールは、他のジンゲロールやショウガオール化合物と比べて、辛味と生物活性が高い点が特徴です。炭素鎖が長いことから、独特の化学的特性と生物学的効果の増強に貢献しています。

類似化合物との比較

Similar Compounds

- 6-Gingerol : Another bioactive compound in ginger with similar health benefits but less pungent.

- 8-Gingerol : Similar structure and properties but differs in the length of the carbon chain.

- 6-Shogaol : Similar to 10-Shogaol but with a shorter carbon chain.

Uniqueness

10-Shogaol is unique due to its higher pungency and greater bioactivity compared to other gingerol and shogaol compounds. Its longer carbon chain contributes to its distinct chemical properties and enhanced biological effects.

生物活性

1-(4-Hydroxy-3-methoxyphenyl)tetradec-4-en-3-one, a phenolic compound, has garnered attention for its potential biological activities. This compound is structurally related to various bioactive phenolic compounds and is known for its presence in certain plant extracts. The following sections delve into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 320.4232 g/mol. Its structure includes a long aliphatic chain combined with a phenolic moiety, which is crucial for its biological activity.

Biological Activities

This compound exhibits several significant biological activities, which can be categorized as follows:

Antioxidant Activity

Research indicates that this compound possesses notable antioxidant properties. It has been shown to scavenge free radicals, which can contribute to cellular damage and various diseases. In a comparative study, the compound demonstrated an SC50 value of 9.05%, indicating its efficacy in neutralizing free radicals .

Antimicrobial Activity

The compound has been tested for its antimicrobial properties against various pathogens. Studies have reported that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing natural antimicrobial agents .

Anti-inflammatory Effects

In vitro studies suggest that this compound can modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

Anticancer Potential

The compound has shown promise in cancer research, particularly in inducing apoptosis in cancer cells. It is believed to exert its effects through the modulation of key signaling pathways involved in cell survival and proliferation .

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging: The phenolic hydroxyl groups are responsible for its ability to donate electrons and neutralize free radicals.

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Gene Regulation: It may influence gene expression related to apoptosis and cell cycle regulation, particularly in cancer cells.

Case Studies

Several studies have explored the biological activity of this compound:

-

Comparative Study on Antioxidant Activity:

A study compared the antioxidant potential of various phenolic compounds, including this compound. The results indicated that it had a significant capacity to scavenge DPPH radicals, making it a candidate for further antioxidant research . -

Antimicrobial Testing:

In a study assessing the antimicrobial properties of plant extracts containing this compound, it was found effective against Staphylococcus aureus and Escherichia coli. The findings support its use in natural preservative formulations . -

Cancer Cell Studies:

Research focusing on pancreatic cancer cells highlighted that this compound could induce apoptosis through the activation of caspases, suggesting its potential as an anticancer agent .

特性

IUPAC Name |

(E)-1-(4-hydroxy-3-methoxyphenyl)tetradec-4-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-19(22)15-13-18-14-16-20(23)21(17-18)24-2/h11-12,14,16-17,23H,3-10,13,15H2,1-2H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADFGCOCHHNRHF-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C/C(=O)CCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36752-54-2, 104186-05-2 | |

| Record name | (E)-1-(4-Hydroxy-3-methoxy-phenyl)tetradec-4-en-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036752542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (10)-Shogaol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104186052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (10)-SHOGAOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP39BHE708 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | [10]-Shogaol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031462 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。